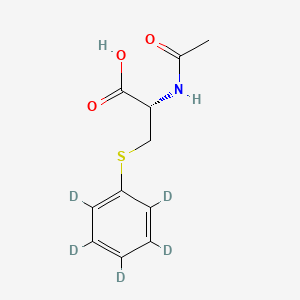
S-Phenylmercapturic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenylmercapturic Acid-d5 is a stable isotope-labeled compound, specifically a deuterated form of S-Phenylmercapturic Acid. It is used as a biomarker for benzene exposure, which is a significant environmental and occupational pollutant. The compound has the molecular formula C11H8D5NO3S and a molecular weight of 244.32 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenylmercapturic Acid-d5 involves the incorporation of deuterium atoms into the parent compound, S-Phenylmercapturic Acid. The process typically starts with the deuteration of benzene to produce deuterated benzene. This is followed by a series of reactions including the formation of deuterated phenylthiol and its subsequent conjugation with N-acetylcysteine .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the purification and verification of the final product .
Chemical Reactions Analysis
Types of Reactions
S-Phenylmercapturic Acid-d5 undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the thiol form.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol form.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
S-Phenylmercapturic Acid-d5 is widely used in scientific research for:
Chemistry: As a reference standard in analytical chemistry for the quantification of benzene exposure.
Biology: Used in studies to understand the metabolic pathways of benzene in biological systems.
Medicine: Employed in clinical studies to monitor benzene exposure in patients.
Industry: Utilized in occupational health to assess the exposure levels of workers in industries dealing with benzene
Mechanism of Action
S-Phenylmercapturic Acid-d5 exerts its effects by mimicking the behavior of its non-deuterated counterpart, S-Phenylmercapturic Acid. It is metabolized in the body to form conjugates with glutathione, which are then excreted in the urine. This process involves various enzymes and pathways, including cytochrome P450 enzymes and glutathione S-transferases .
Comparison with Similar Compounds
Similar Compounds
S-Benzylmercapturic Acid: Another biomarker for benzene exposure.
N-Acetyl-S-phenyl-D-cysteine: A non-deuterated form of S-Phenylmercapturic Acid.
Uniqueness
S-Phenylmercapturic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantification in analytical studies. This makes it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C11H13NO3S |
|---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1/i2D,3D,4D,5D,6D |
InChI Key |
CICOZWHZVMOPJS-WYDCHYGLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])SC[C@H](C(=O)O)NC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















